Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro-
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Overview
Description
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C13H13Cl4NO2S and a molecular weight of 389.12 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with four chlorine atoms and a hexylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and the sulfonylation is achieved using hexylsulfonyl chloride in the presence of a base like pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- can be compared with other similar compounds such as:
Benzonitrile, 2,3,5,6-tetrachloro-: This compound lacks the hexylsulfonyl group, making it less versatile in certain chemical reactions.
Benzonitrile, 4-methylsulfonyl-2,3,5,6-tetrachloro-: The presence of a methylsulfonyl group instead of a hexylsulfonyl group results in different chemical and physical properties.
Properties
CAS No. |
56916-68-8 |
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Molecular Formula |
C13H13Cl4NO2S |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-hexylsulfonylbenzonitrile |
InChI |
InChI=1S/C13H13Cl4NO2S/c1-2-3-4-5-6-21(19,20)13-11(16)9(14)8(7-18)10(15)12(13)17/h2-6H2,1H3 |
InChI Key |
RRYNAQHVYUEIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
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